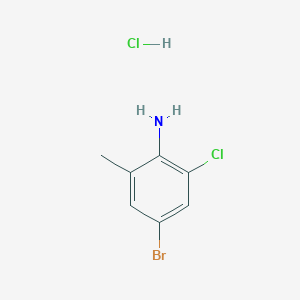

4-Bromo-2-chloro-6-methylaniline hydrochloride

Description

BenchChem offers high-quality 4-Bromo-2-chloro-6-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-6-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-chloro-6-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFYMQVEBXSXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Characterization and Handling of 4-Bromo-2-chloro-6-methylaniline Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of 4-Bromo-2-chloro-6-methylaniline hydrochloride (CAS 1172914-08-7), a halogenated aniline derivative critical in the synthesis of agrochemicals and pharmaceutical intermediates. Due to the specific electronic and steric effects of the 2-chloro, 4-bromo, and 6-methyl substituents, this compound exhibits unique solubility and stability profiles compared to simpler anilines. This document serves as a self-validating protocol for researchers requiring precise physicochemical data, synthesis methodologies, and handling standards.

Part 1: Chemical Identity & Structural Analysis[1]

The hydrochloride salt is derived from its free base, 4-Bromo-2-chloro-6-methylaniline (CAS 30273-42-8). Understanding the transition from free base to salt is essential for optimizing solubility and bioavailability in downstream applications.

Nomenclature & Identifiers[1][2][3][4][5][6]

| Parameter | Data |

| IUPAC Name | 4-Bromo-2-chloro-6-methylaniline hydrochloride |

| Free Base CAS | 30273-42-8 |

| Salt CAS | 1172914-08-7 |

| Molecular Formula | C₇H₇BrClN[1][2][3] · HCl |

| Molecular Weight | 256.95 g/mol (Salt) / 220.49 g/mol (Base) |

| SMILES | CC1=CC(Br)=CC(Cl)=C1N.Cl |

| Appearance | Off-white to grey crystalline solid |

Structural Impact on Reactivity

The 2,6-disubstitution pattern (Chloro and Methyl groups) creates significant steric hindrance around the amino group. Additionally, the electron-withdrawing nature of the halogens (Br, Cl) reduces the basicity of the amine (estimated pKa ~3.4 for the conjugate acid). Consequently, the hydrochloride salt is labile ; it may dissociate back to the free base in the presence of moisture or weak bases, necessitating strict anhydrous handling.

Part 2: Physicochemical Properties[5]

The following data consolidates experimental values for the free base and calculated/derived properties for the hydrochloride salt.

Table 1: Physical Property Profile

| Property | Free Base (Experimental) | Hydrochloride Salt (Derived/Observed) |

| Melting Point | 38–42 °C [1, 2] | >180 °C (Decomposition expected) |

| Boiling Point | ~277 °C (Predicted) | N/A (Sublimes/Degrades) |

| Solubility (Water) | Insoluble (<0.1 mg/mL) | Moderate (pH dependent) |

| Solubility (Organic) | High (DCM, DMSO, MeOH) | Low (Non-polar), High (DMSO, MeOH) |

| pKa (Conjugate Acid) | 3.38 ± 0.20 [3] | ~3.4 (Dissociation constant) |

| LogP (Octanol/Water) | 2.83 [3] | ~0.5 (Ionized form) |

| Hygroscopicity | Low | Moderate to High (Requires Desiccation) |

Critical Insight: The low pKa indicates that this salt requires a highly acidic environment to remain stable in solution. In buffers > pH 4.0, significant conversion to the free base will occur, leading to precipitation.

Part 3: Synthesis & Salt Formation Protocol

Diagram 1: Synthesis & Salt Formation Workflow

Caption: Controlled precipitation workflow to maximize salt crystallinity and minimize hydrolysis.

Detailed Protocol

-

Dissolution: Dissolve 10 mmol of 4-Bromo-2-chloro-6-methylaniline in 50 mL of anhydrous diethyl ether or 1,4-dioxane.

-

Acid Addition: Cool the solution to 0–5 °C. Slowly add a stoichiometric excess (1.1 eq) of 4M HCl in dioxane under inert atmosphere (N₂ or Ar).

-

Crystallization: A white/off-white precipitate should form immediately. Stir for 30 minutes at 0 °C.

-

Isolation: Filter the solid rapidly under a nitrogen blanket to prevent moisture absorption.

-

Washing: Wash the cake with cold, anhydrous ether (2 x 10 mL).

-

Drying: Dry in a vacuum desiccator over P₂O₅ for 4 hours. Do not heat above 40 °C to avoid HCl loss.

Part 4: Analytical Characterization

To validate the integrity of the hydrochloride salt, use the following self-validating analytical methods.

1H-NMR Analysis (Differentiation)

The shift in the amine protons is the definitive indicator of salt formation.

-

Free Base (DMSO-d6):

~5.0–5.5 ppm (Broad singlet, 2H, -NH₂). -

HCl Salt (DMSO-d6):

~9.0–10.0 ppm (Broad singlet, 3H, -NH₃⁺). Note: The aromatic protons will also show a slight downfield shift due to the cationic charge.

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to suppress ionization and improve peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm.

-

Retention Time: The free base will elute later than the salt if the pH allows dissociation; however, in acidic mobile phase (TFA), both will appear as the protonated species at the same retention time.

-

Validation Step: Inject a sample of the salt dissolved in MeOH vs. a sample of free base. Purity is confirmed by the absence of precursor peaks (e.g., non-halogenated anilines).

-

Diagram 2: Analytical Decision Tree

Caption: Quality control logic flow to distinguish the salt from the free base.

Part 5: Handling, Stability & Safety

Storage Requirements[9]

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.

-

Container: Tightly sealed amber glass to prevent photolytic debromination.

Safety Profile (GHS Classification)

-

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315/H319: Causes skin and serious eye irritation.[4]

-

H335: May cause respiratory irritation.

-

-

PPE: N95 dust mask or P100 respirator, nitrile gloves, and safety goggles are mandatory.

Stability Warning

The C-Br bond is susceptible to cleavage under strong UV light or in the presence of palladium catalysts. Avoid exposure to light during storage. The HCl salt is prone to losing HCl gas if heated under vacuum without a trap; always dry at ambient temperatures.

References

-

Thermo Scientific Chemicals . 4-Bromo-2-chloro-6-methylaniline, 98% Product Specifications. Fisher Scientific.[5] Retrieved from

-

Sigma-Aldrich . 4-Bromo-2-chloro-6-methylaniline Safety Data Sheet & Properties. Merck KGaA. Retrieved from

-

U.S. EPA . CompTox Chemicals Dashboard: 4-Bromo-2-chloro-6-methylaniline (DTXSID80428268). Environmental Protection Agency. Retrieved from

-

PubChem . 4-Bromo-2-chloroaniline (Related Structure Physical Data). National Library of Medicine. Retrieved from

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. zsds3.zepinc.com [zsds3.zepinc.com]

- 5. 4-Bromo-2-chloro-6-methylaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

4-Bromo-2-chloro-6-methylaniline hydrochloride molecular weight

An In-depth Technical Guide to 4-Bromo-2-chloro-6-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-chloro-6-methylaniline hydrochloride (CAS No: 1172914-08-7), a key chemical intermediate. It delves into its physicochemical properties, synthesis methodologies, analytical characterization, applications, and safety protocols, offering field-proven insights for laboratory and development settings.

Compound Identification and Physicochemical Properties

4-Bromo-2-chloro-6-methylaniline and its hydrochloride salt are substituted aniline derivatives. The specific arrangement of a methyl group and two different halogen atoms on the aniline ring creates a unique electronic and steric environment, making it a valuable building block in organic synthesis. The hydrochloride salt is often preferred for its increased stability and solubility in certain solvents compared to the free base.

Table 1: Core Compound Identifiers

| Identifier | 4-Bromo-2-chloro-6-methylaniline Hydrochloride | 4-Bromo-2-chloro-6-methylaniline (Free Base) |

| CAS Number | 1172914-08-7[1] | 30273-42-8[2][3] |

| Molecular Formula | C₇H₈BrCl₂N[1] | C₇H₇BrClN[2][4] |

| Synonyms | N/A | 4-Bromo-6-chloro-o-toluidine[3] |

Table 2: Physicochemical Data

| Property | 4-Bromo-2-chloro-6-methylaniline Hydrochloride | 4-Bromo-2-chloro-6-methylaniline (Free Base) |

| Molecular Weight | 256.96 g/mol [1] | 220.49 g/mol [2][3] |

| Appearance | Crystalline Solid (Typical for amine salts) | Solid, Crystalline Powder[2][4] |

| Melting Point | Not specified (typically higher than free base) | 37-42 °C[2][4] |

| Flash Point | Not specified | >110 °C (>230 °F) - closed cup |

Synthesis and Mechanistic Insights

The synthesis of 4-bromo-2-chloro-6-methylaniline typically involves a multi-step pathway that requires careful control of regioselectivity. The hydrochloride salt is subsequently formed in a final acid-base reaction. A common and logical approach begins with a simpler, commercially available aniline and proceeds through sequential protection and halogenation steps.

Synthetic Workflow Overview

The following diagram outlines a logical, multi-step synthesis beginning with aniline. This pathway is designed to control the placement of substituents by leveraging the directing effects of the functional groups at each stage.

Caption: Multi-step synthesis workflow from aniline to the target hydrochloride salt.

Detailed Synthesis Protocol: Halogenation of 2-chloro-6-methylaniline

A more direct route involves the direct halogenation of a disubstituted aniline. This method is efficient if the starting material is readily available.

Objective: To synthesize 4-Bromo-2-chloro-6-methylaniline via electrophilic bromination.

Methodology:

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-chloro-6-methylaniline (1 equivalent) in a suitable inert solvent such as glacial acetic acid.

-

Temperature Control: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Expert Rationale: This low temperature is critical to control the reaction rate, minimize potential side reactions, and improve the regioselectivity of the bromination.

-

-

Brominating Agent Addition: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the flask via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. Neutralize the solution carefully with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is ~7-8. This will precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove residual salts. The crude 4-Bromo-2-chloro-6-methylaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.[4]

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a solvent like diethyl ether or isopropanol. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete. Filter the resulting white solid and dry under vacuum to yield 4-Bromo-2-chloro-6-methylaniline hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Standard Analytical Workflow

Caption: Typical analytical workflow for compound characterization.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining purity. A reverse-phase (RP) C18 column is typically effective.

-

Protocol Insight: A mobile phase consisting of a gradient of acetonitrile and water with a small amount of an acid modifier like formic acid (for MS compatibility) or phosphoric acid can be used for separation.[5] UV detection at a wavelength of ~254 nm is suitable for this aromatic compound.

-

-

Gas Chromatography (GC): Due to the polar nature of the primary amine, direct GC analysis can result in poor peak shape (tailing).[6]

-

Expert Rationale: To achieve reliable GC results, derivatization of the amine group with an agent like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often necessary to create a less polar, more volatile analyte.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring. The proton NMR will show distinct signals for the aromatic protons, the methyl group protons, and the amine protons (which may be broad or exchangeable).

-

Mass Spectrometry (MS): When coupled with LC or GC, MS provides the molecular weight of the compound, confirming its identity. The isotopic pattern is particularly informative due to the presence of both bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio).

-

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) is a common method for analyzing the solid product. Key expected stretches include N-H stretching for the amine (typically two bands around 3300-3500 cm⁻¹) and C-H stretches for the aromatic ring and methyl group.[7]

Applications in Research and Development

The unique substitution pattern of 4-Bromo-2-chloro-6-methylaniline hydrochloride makes it a strategic intermediate in several fields. The bromine atom provides a site for subsequent cross-coupling reactions (e.g., Suzuki, Heck), while the amine group can be readily converted into other functionalities.

Caption: Core industrial applications stemming from the compound's utility as a chemical intermediate.

-

Pharmaceuticals: It serves as a precursor for synthesizing complex molecules with potential biological activity.[4] Its structure can be a key component of novel drug candidates.

-

Agrochemicals: The compound is used in the development of new crop protection agents, such as pesticides and herbicides.[4][8]

-

Dyes and Pigments: Its aromatic amine structure allows for its incorporation into dyes used in various materials, including textiles and plastics.[4]

Safety, Handling, and Storage

Based on the data for the free aniline base, 4-Bromo-2-chloro-6-methylaniline is a hazardous substance requiring stringent safety protocols. The hydrochloride salt should be handled with similar precautions.

Hazard Classifications:

-

Skin Irritant[9]

-

Serious Eye Irritant[9]

-

Skin Sensitizer[9]

-

Respiratory Sensitizer[9]

-

May cause respiratory irritation[9]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] If ventilation is inadequate, respiratory protection (e.g., N95 dust mask) is necessary.

-

Emergency Procedures:

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep in a dark place under an inert atmosphere to prevent degradation.[10]

References

-

4-Bromo-2-chloro-6-methylanisole. (2018, May 16). SIELC Technologies. Available at: [Link]

-

4-Bromo-2-chloro-6-methylaniline - High purity. Georganics. Available at: [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

-

Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024, September 10). ResearchGate. Available at: [Link]

-

ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Harrick Scientific Products. Available at: [Link]

-

Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Available at: [Link]

- Process for the preparation of 2,6-dichloro-4-bromoanilides. Google Patents.

- Process for the preparation of 4-chloro-2,6-dialkylanilines. Google Patents.

Sources

- 1. 1172914-08-7|4-Bromo-2-chloro-6-methylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. 4-溴-2-氯-6-甲苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Bromo-2-chloro-6-methylaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Buy 4-Bromo-2-chloro-6-methylaniline | 30273-42-8 [smolecule.com]

- 5. 4-Bromo-2-chloro-6-methylanisole | SIELC Technologies [sielc.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. harricksci.com [harricksci.com]

- 8. echemi.com [echemi.com]

- 9. 4-Bromo-2-chloro-6-methylaniline - High purity | EN [georganics.sk]

- 10. 4-Bromo-2-chloroaniline | 38762-41-3 [chemicalbook.com]

4-Bromo-2-chloro-6-methylaniline hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-6-methylaniline Hydrochloride

Executive Summary

4-Bromo-2-chloro-6-methylaniline is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. Its structural complexity, featuring a specific halogenation pattern, necessitates a carefully designed, multi-step synthetic approach to ensure high regioselectivity and yield. This guide provides a comprehensive overview of a robust and logical synthesis pathway for 4-Bromo-2-chloro-6-methylaniline hydrochloride, tailored for researchers and professionals in chemical and drug development. The elucidated pathway begins with the commercially available precursor, 2-chloro-6-methylaniline, and proceeds through a three-step sequence involving protection, regioselective bromination, and deprotection, culminating in the formation of the hydrochloride salt. This document explains the chemical principles underpinning each transformation, offers detailed experimental protocols, and presents data in a clear, accessible format to facilitate practical application.

Introduction

Substituted anilines are a cornerstone of modern organic synthesis, providing the foundational structure for a vast array of complex molecules. The precise installation of substituents on the aniline ring is a critical challenge that dictates the properties and function of the final product. 4-Bromo-2-chloro-6-methylaniline, with its unique arrangement of chloro, bromo, and methyl groups, is an important building block.[1] Its utility is particularly noted in the development of biologically active compounds where specific halogen substitutions can significantly influence pharmacokinetic and pharmacodynamic properties.

The synthesis of such a polysubstituted aniline is not trivial. The high reactivity of the amino group and its strong directing influence on electrophilic aromatic substitution must be carefully managed to avoid side reactions and achieve the desired isomer. The pathway detailed herein employs a classic and effective strategy: protection of the amine as an acetanilide, which moderates its activating effect and provides steric hindrance to ensure the correct positioning of the incoming electrophile.

Proposed Synthesis Pathway: A Retrosynthetic Approach

A logical synthesis plan is best formulated by working backward from the target molecule. The hydrochloride salt is straightforwardly formed from the free aniline. The core challenge lies in constructing the 4-bromo-2-chloro-6-methylaniline backbone. The bromine atom is para to the amine, suggesting an electrophilic aromatic substitution. To control this reaction, the highly activating -NH2 group is best temporarily converted to a less activating, more sterically demanding acetamido (-NHCOCH3) group. This leads to a plausible multi-step synthesis starting from 2-chloro-6-methylaniline.

Caption: Retrosynthetic analysis for 4-Bromo-2-chloro-6-methylaniline HCl.

The Core Synthesis Workflow

The forward synthesis from 2-chloro-6-methylaniline involves three primary chemical transformations followed by salt formation. This approach is analogous to established methods for the synthesis of other halogenated anilines, which rely on the use of an acetamido protecting group to control regioselectivity.[2][3]

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Protection of the Amino Group via Acetylation

Causality and Rationale: The amino group of aniline is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. Direct bromination of 2-chloro-6-methylaniline would be difficult to control, potentially leading to multiple bromination products and oxidation of the aniline. By converting the amino group to an acetamido group (-NHCOCH3), its activating effect is attenuated because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group.[2] Furthermore, the steric bulk of the acetamido group disfavors substitution at the ortho positions, further ensuring that the incoming electrophile is directed to the vacant para position.

Experimental Protocol: Synthesis of N-(2-Chloro-6-methylphenyl)acetamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methylaniline (14.16 g, 0.1 mol).

-

Reagent Addition: To the flask, add 50 mL of glacial acetic acid. Stir the mixture until the aniline is fully dissolved. Cautiously add acetic anhydride (11.2 mL, 0.12 mol) in a single portion.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 118°C) and maintain for 1 hour.

-

Work-up and Isolation: Allow the mixture to cool to room temperature, then pour it slowly into 400 mL of ice-cold water with vigorous stirring.

-

Purification: The precipitated white solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried in a vacuum oven at 60°C. The product, N-(2-chloro-6-methylphenyl)acetamide, is typically obtained in high purity and can be used in the next step without further purification.

Part 2: Regioselective Bromination

Causality and Rationale: With the amino group protected, the regioselectivity of bromination is now governed by the directing effects of the three substituents on the ring:

-

-NHCOCH3 (Acetamido): A moderate activator and an ortho-, para-director.

-

-Cl (Chloro): A deactivator but an ortho-, para-director.

-

-CH3 (Methyl): A weak activator and an ortho-, para-director.

The position para to the strong acetamido director (C4) is vacant and activated. The positions ortho to the acetamido group are already occupied by the chloro and methyl groups. Therefore, electrophilic attack by bromine will overwhelmingly occur at the C4 position. Acetic acid is a common solvent for this reaction as it readily dissolves the acetanilide and facilitates the polarization of the bromine molecule.[4]

Experimental Protocol: Synthesis of N-(4-Bromo-2-chloro-6-methylphenyl)acetamide

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the N-(2-chloro-6-methylphenyl)acetamide (18.36 g, 0.1 mol) from the previous step in 100 mL of glacial acetic acid.

-

Reagent Addition: Cool the solution to 15-20°C in an ice bath. From the dropping funnel, add a solution of bromine (5.4 mL, 0.105 mol) in 20 mL of glacial acetic acid dropwise over 30-45 minutes. Maintain the internal temperature below 25°C throughout the addition.

-

Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

-

Work-up and Isolation: Pour the reaction mixture into 500 mL of cold water containing sodium bisulfite (approx. 2 g) to quench any unreacted bromine.[4] Stir until the reddish-brown color disappears.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash extensively with water, and dry. The crude N-(4-bromo-2-chloro-6-methylphenyl)acetamide can be recrystallized from ethanol to yield a pure white solid.

Part 3: Deprotection and Hydrochloride Salt Formation

Causality and Rationale: The final steps involve the removal of the acetyl protecting group to regenerate the free aniline, followed by its conversion to the more stable and handleable hydrochloride salt. Acid-catalyzed hydrolysis is a standard method for deprotecting acetanilides.[5] Refluxing with a mixture of ethanol and concentrated hydrochloric acid effectively cleaves the amide bond. Upon completion of the hydrolysis, the product exists in the reaction mixture as the hydrochloride salt. Cooling the mixture causes the salt to crystallize, as it is generally less soluble in the acidic ethanol-water medium than the free base.

Experimental Protocol: Synthesis of 4-Bromo-2-chloro-6-methylaniline Hydrochloride

-

Reaction Setup: Place the dried N-(4-bromo-2-chloro-6-methylphenyl)acetamide (26.25 g, 0.1 mol) in a 500 mL round-bottom flask. Add 100 mL of 95% ethanol and 100 mL of concentrated hydrochloric acid.[4]

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours, or until the reaction is complete (monitored by TLC). During this time, the hydrochloride salt of the product may begin to precipitate.

-

Isolation and Purification: After the reflux period, cool the flask first to room temperature and then in an ice bath for at least 1 hour to maximize crystallization.

-

Final Product: Collect the crystalline solid by vacuum filtration. Wash the filter cake with two small portions of cold ethanol and then with diethyl ether to facilitate drying. Dry the final product, 4-Bromo-2-chloro-6-methylaniline hydrochloride, under vacuum.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1. Acetylation | 2-Chloro-6-methylaniline | Acetic Anhydride | 1 : 1.2 | ~118 (Reflux) | 1 | 90-95 |

| 2. Bromination | N-(2-Chloro-6-methylphenyl)acetamide | Bromine | 1 : 1.05 | 15-25 | 2.5-3 | 85-90 |

| 3. Hydrolysis & Salt Formation | N-(4-Bromo-2-chloro-6-methylphenyl)acetamide | Conc. HCl | (Solvent/Catalyst) | ~90 (Reflux) | 3-4 | 88-93 |

Conclusion

The synthesis of 4-Bromo-2-chloro-6-methylaniline hydrochloride can be reliably achieved through a well-established, three-step sequence starting from 2-chloro-6-methylaniline. The strategic use of an acetamido protecting group is paramount to controlling the regioselectivity of the critical bromination step, ensuring the desired isomer is formed in high yield. Each step—protection, electrophilic substitution, and deprotection—utilizes standard and scalable laboratory procedures. The protocols and rationale provided in this guide offer a solid framework for the practical synthesis of this valuable chemical intermediate, enabling its application in further research and development endeavors.

References

-

Mulhern, T. A., Davis, M., Krikke, J. J., & Thomas, J. A. A practical ortholithiation-based synthesis of 2-chloro-6-methylaniline . The Journal of Organic Chemistry. Available at: [Link]

- Qu, P. et al. (2021). Preparation method of 2-chloro-6-methylaniline. CN112358404A. Google Patents.

- Qu, P. et al. (2021). Preparation method of 2-chloro-6-methylaniline. CN112358404B. Google Patents.

-

4-Bromo-2-chloro-6-methylaniline - High purity | EN . Georganics. Available at: [Link]

-

Teong, S. P., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Johnson, J. R., & Sandborn, L. T. 3-BROMO-4-AMINOTOLUENE . Organic Syntheses. Available at: [Link]

-

What is the mechanism for the synthesis of 4-bromo-2-chloro aniline from its precursor? . PrepMate. Available at: [Link]

- Pearson, D. L. et al. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides. EP0727412A1. Google Patents.

- Pearson, D. L. et al. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides. EP0727412B1. Google Patents.

-

Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline . ResearchGate. Available at: [Link]

- Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A. Google Patents.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Profiling of 4-Bromo-2-chloro-6-methylaniline HCl

[1]

Executive Summary & Chemical Context

This guide outlines the structural validation of 4-Bromo-2-chloro-6-methylaniline hydrochloride, a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1]

The presence of three distinct substituents (Br, Cl, Methyl) on the aniline ring creates a unique steric and electronic environment.[1] The hydrochloride salt form is preferred for stability and solubility in polar media but introduces specific challenges in NMR analysis due to proton exchange and solubility profiles.[1]

Structural Parameters[2][3][4][5][6][7]

Analytical Workflow

The following directed graph illustrates the logical flow for complete characterization, ensuring no regio-isomers (e.g., 2-bromo-4-chloro...) are misidentified.

Figure 1: Integrated analytical workflow for structural validation.

Spectroscopic Data Profile

The following data represents the expected spectroscopic signature based on substituent additivity rules (Z-scores) and comparative literature of analogous poly-halogenated anilines.

Nuclear Magnetic Resonance (NMR)

Solvent Selection Criticality: The HCl salt is likely insoluble in

Table 1:

H NMR Data (400 MHz, DMSO-d6)

| Position | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| -NH | 9.50 – 10.20 | Broad Singlet | 3H | Ammonium | Highly deshielded due to positive charge; confirms HCl salt formation.[1] Disappears on |

| C3-H | 7.68 | Doublet ( | 1H | Ar-H | Most deshielded aromatic proton.[1] Located between two halogens (Cl and Br).[1][2] |

| C5-H | 7.48 | Doublet ( | 1H | Ar-H | Located between Br and Me.[1] Less deshielded than C3-H. |

| C6-CH | 2.35 | Singlet | 3H | Methyl | Typical aryl-methyl shift.[1] Slightly downfield due to ortho-ammonium effect.[1] |

Table 2:

C NMR Data (100 MHz, DMSO-d6)

| Position | Shift ( | Carbon Type | Assignment Logic |

| C1 | ~135.0 | Quaternary (C-N) | Ipso carbon, shifted by ammonium group.[1] |

| C2 | ~132.5 | Quaternary (C-Cl) | Chlorinated carbon.[1] |

| C3 | ~130.1 | Methine (CH) | Aromatic CH between halogens.[1] |

| C4 | ~118.0 | Quaternary (C-Br) | Brominated carbon (shielded relative to Cl/H due to heavy atom effect).[1] |

| C5 | ~133.2 | Methine (CH) | Aromatic CH.[1] |

| C6 | ~138.5 | Quaternary (C-Me) | Methyl-bearing carbon.[1] |

| -CH | 18.5 | Methyl | Aryl methyl group.[1] |

Mass Spectrometry (Isotope Patterning)

For halogenated compounds, the molecular ion peak is not a single line but a cluster.[1] This is the primary method for confirming the Br/Cl ratio .[1]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

-

Base Peak:

(Protonated free base, m/z ~220/222/224).[1]

Isotope Logic:

Diagnostic Rule: If the M+2 peak is roughly equal to or slightly higher than the M peak, and an M+4 peak exists at ~25-30%, the presence of 1 Br and 1 Cl is confirmed.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation (Salt Specific)

-

Objective: Prevent precipitation and ensure accurate integration of the ammonium signal.

-

Reagents: DMSO-d6 (99.9% D), TMS (internal standard).[1]

-

Procedure:

-

Weigh 10-15 mg of the HCl salt into a clean vial.

-

Add 0.6 mL of DMSO-d6.

-

Sonicate for 60 seconds. (Note: Salts often dissolve slower than free bases).[1]

-

Transfer to NMR tube.

-

Critical Step: Run the spectrum immediately. Long-term storage in DMSO can lead to minor decomposition or moisture absorption which broadens the exchangeable protons.[1]

-

Protocol B: Free Base Liberation (For Comparison)

If the salt spectra are ambiguous, liberate the free base in-situ to confirm the shift of the ortho-protons.[1]

-

Take the NMR tube from Protocol A.

-

Add 1 drop of NaOD (40% in D2O) or solid

.[1] -

Shake vigorously.

-

Re-run NMR.

Infrared Spectroscopy (FT-IR) Differentiation

Distinguishing the HCl salt from the free base is most easily done via solid-state IR (ATR).[1]

| Functional Group | Free Base Frequency ( | HCl Salt Frequency ( | Note |

| N-H Stretch | 3400 - 3300 (Sharp doublet) | 3100 - 2600 (Broad, multiple bands) | The "Ammonium Band" is broad and overlaps C-H stretches.[1] |

| C-N Stretch | ~1280 | ~1300 | Slight shift due to hybridization change. |

| Ar-Cl / Ar-Br | 1000 - 600 (Fingerprint) | 1000 - 600 (Fingerprint) | Remains largely unchanged.[1] |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for substituent additivity rules).

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (General reference for aniline derivative shifts).

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-2-chloro-6-methylaniline hydrochloride

This guide provides an in-depth analysis of the safety and handling protocols for 4-Bromo-2-chloro-6-methylaniline hydrochloride, a compound utilized in specialized research and development applications.[1][2] Given its significant toxicological profile, a thorough understanding and strict adherence to safety procedures are paramount for all personnel. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety data and field-proven practices.

Compound Identification and Physicochemical Properties

A foundational element of safe handling is the accurate identification of the chemical and its physical properties. These characteristics often dictate storage, handling, and emergency response procedures.

| Property | Value | Source(s) |

| Chemical Name | 4-Bromo-2-chloro-6-methylaniline hydrochloride | [2] |

| CAS Number | 1172914-08-7 | [2] |

| Molecular Formula | C₇H₈BrCl₂N | [2] |

| Molecular Weight | 256.96 g/mol | [2] |

| Appearance | Solid, powder form. The free aniline base is described as a red-brown solid. | [3] |

| Melting Point | 38-42 °C (for the free aniline base, 4-Bromo-2-chloro-6-methylaniline) | |

| Flash Point | > 110 °C (> 230 °F) - closed cup (for the free aniline base) | |

| Solubility | The free aniline base has low water solubility; the hydrochloride salt is expected to be more soluble. | [4] |

Hazard Identification and Toxicological Profile

4-Bromo-2-chloro-6-methylaniline hydrochloride and its free aniline form are classified as hazardous substances with a significant toxicological profile. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed.[4][5][6][7] |

| Acute Toxicity, Dermal | Category 3 / 4 | Toxic or Harmful in contact with skin.[4][5][7][8] |

| Acute Toxicity, Inhalation | Category 3 / 4 | Toxic or Harmful if inhaled.[4][5][6][7] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3][9][10] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][3][9][10] |

| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3][5][11] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[3][4][8] |

| Hazardous to the Aquatic Environment (Long-term) | Category 1 | Very toxic to aquatic life with long lasting effects.[6] |

Toxicological Insights:

The toxicity of this compound is significant. Its classification as "Toxic" (Category 3) by some sources indicates that even small quantities can cause serious health effects or death if ingested, inhaled, or absorbed through the skin.[5][6][8] The potential for skin and respiratory sensitization is a critical concern for researchers handling this compound regularly.[1] Repeated exposure could lead to sensitization, where subsequent low-level exposures trigger a severe allergic reaction. Furthermore, the risk of target organ damage with prolonged or repeated exposure necessitates stringent control measures to minimize any contact.[3][4][8] Structurally related compounds, such as 4-chloroaniline, are classified by IARC as Group 2B, "Possibly carcinogenic to humans," which warrants a cautious approach to handling.

Proactive Risk Assessment and Mitigation

A systematic risk assessment is not merely a procedural formality but a critical, self-validating system for ensuring laboratory safety. The causality is clear: understanding the specific hazards of 4-Bromo-2-chloro-6-methylaniline hydrochloride allows for the implementation of targeted controls that mitigate the risk of exposure.

Caption: Workflow for assessing and mitigating risks associated with hazardous chemicals.

This process follows the hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

-

Engineering Controls: These are the first and most effective line of defense. All work involving this solid compound or its solutions must be conducted in a certified chemical fume hood to contain dust and vapors. The ventilation system must be adequate to prevent accumulation of the substance in the breathing zone of the operator.[9][11][12]

-

Administrative Controls: This includes developing detailed Standard Operating Procedures (SOPs), providing thorough training for all personnel, and restricting access to authorized individuals. Areas where the compound is stored or used should be clearly marked with appropriate hazard warnings.

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is not a substitute for robust engineering controls but is essential to mitigate residual risk.

Standard Operating Protocol for Safe Handling

The following protocol outlines a self-validating system for handling 4-Bromo-2-chloro-6-methylaniline hydrochloride. Each step is designed to minimize exposure at every stage of the workflow.

4.1 Required Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8][12] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents dermal absorption, a primary route of toxic exposure.[9][11][12] |

| Body Protection | A fully buttoned lab coat and appropriate clothing. | Protects skin from accidental contact.[9][11][12] |

| Respiratory Protection | An N95 dust mask or a respirator with a particulate filter. | Required when handling the powder outside of a fume hood or if dust generation is unavoidable. |

4.2 Step-by-Step Handling Procedure

-

Preparation:

-

Ensure the chemical fume hood is operational and certified.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) within the fume hood.

-

Don all required PPE before entering the designated handling area.

-

-

Weighing and Dispensing:

-

Conduct all weighing operations on a draft shield or within the fume hood to contain the fine powder.

-

Use a dedicated spatula for this compound.

-

Open the container slowly to avoid creating airborne dust.

-

Dispense the smallest required amount directly into a tared, covered container or weigh boat.

-

Close the primary container tightly immediately after dispensing.[12][13]

-

-

Solution Preparation:

-

Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

-

If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

-

-

Post-Handling Decontamination:

-

Wipe down the spatula and work surface inside the fume hood with a suitable solvent (e.g., ethanol) and dispose of the wipes as hazardous waste.

-

Carefully remove gloves and dispose of them in the designated hazardous waste container.

-

Wash hands and any exposed skin thoroughly with soap and water after completing the task and removing PPE.[4][9][11][12]

-

Storage and Chemical Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] The storage area should be secure and accessible only to authorized personnel.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[12][14] Contact with these materials can lead to vigorous or exothermic reactions.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

6.1 First Aid Measures

| Exposure Route | Action |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11][12] |

6.2 Spill Response

For a small, contained spill inside a fume hood:

-

Evacuate & Alert: Alert others in the immediate area.

-

Control: Ensure appropriate PPE is worn before addressing the spill.

-

Clean-up: Do not create dust. Carefully sweep or scoop the solid material into a labeled container for hazardous waste disposal.[4][5][12] Decontaminate the area with an appropriate solvent and wash down with water.

-

Disposal: All cleanup materials must be disposed of as hazardous waste.[4][12]

6.3 Firefighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]

-

Hazardous Combustion Products: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides like hydrogen chloride gas.[5][12][14] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5][12]

Waste Disposal and Transportation

7.1 Waste Disposal

All waste containing 4-Bromo-2-chloro-6-methylaniline hydrochloride, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste. Disposal must be conducted through a licensed waste disposal company in accordance with all local, state, and federal regulations.[4][10][12]

7.2 Transportation

This material is regulated for transport.

-

Proper Shipping Name: Toxic solid, organic, n.o.s. (4-Bromo-2-chloro-6-methylaniline hydrochloride)[4][5]

References

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Safety data sheet. CPAchem. [Link]

-

4-Bromo-2-chloro-6-methylaniline. Georganics. [Link]

Sources

- 1. 4-Bromo-2-chloro-6-methylaniline - High purity | EN [georganics.sk]

- 2. 1172914-08-7|4-Bromo-2-chloro-6-methylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. 4-Bromo-2-chloro-6-methylaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Note: 4-Bromo-2-chloro-6-methylaniline HCl as a Privileged Scaffold in Drug Discovery

[1][2]

Executive Summary

4-Bromo-2-chloro-6-methylaniline hydrochloride (BCMA-HCl) is a high-value trisubstituted aniline building block.[1] Its structural uniqueness lies in the 2,6-disubstitution pattern (chloro and methyl), which imparts significant steric bulk around the nitrogen, and the 4-bromo substituent, which serves as a reactive handle for chain extension.[2]

In medicinal chemistry, this scaffold is a "privileged structure" frequently observed in:

-

Kinase Inhibitors: The aniline nitrogen often serves as a hydrogen bond donor to the kinase hinge region, while the ortho-substituents (Cl, Me) enforce a twisted conformation that improves selectivity (e.g., p38 MAPK inhibitors).[2]

-

GPCR Ligands: Used in the synthesis of CRF1 receptor antagonists (e.g., Antalarmin analogs).

-

Agrochemicals: A key intermediate for herbicides requiring metabolic stability against ring oxidation.

This guide provides validated protocols for handling this salt, performing chemoselective cross-couplings, and overcoming the steric hindrance of the amine functionality.[2]

Structural Analysis & Reactivity Profile[2]

The utility of BCMA-HCl is defined by three distinct zones of reactivity. Understanding these is crucial for designing synthetic routes.

Reactivity Map (Graphviz Visualization)

Figure 1: Reactivity profile of BCMA.[1] The C4-Bromine allows for rapid scaffold extension, while the C1-Amine requires specialized conditions due to the flanking Chlorine and Methyl groups.[1]

Protocol 1: Free-Basing and Salt Management

Rationale: The hydrochloride salt is stable and water-soluble, making it ideal for storage.[1] However, transition metal-catalyzed reactions (Suzuki, Buchwald) and nucleophilic substitutions generally require the free base.[2] Using the salt directly in catalytic cycles consumes the stoichiometric base added for the reaction, often leading to stalled catalysis or "black metal" precipitation.

Objective: Convert BCMA-HCl to its free base (BCMA) quantitatively.

Materials

-

BCMA-HCl (CAS: 1393663-12-3 / Generic)[1]

-

Saturated Sodium Bicarbonate (

) or 1M NaOH[2] -

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]

-

Brine[1]

Step-by-Step Methodology

-

Dissolution: Suspend 10.0 g of BCMA-HCl in 100 mL of water. The salt may not dissolve completely until basified.

-

Neutralization: Slowly add saturated

(approx. 150 mL) with vigorous stirring until gas evolution ceases and the pH reaches ~8-9. Alternatively, 1M NaOH can be used if careful pH monitoring is applied (target pH 10).[2] -

Extraction: The free base will oil out or precipitate. Extract the aqueous mixture with EtOAc (

mL). -

Drying: Combine organic layers, wash with brine (

mL), and dry over anhydrous -

Isolation: Filter and concentrate under reduced pressure.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

Rationale: The 4-bromo substituent is significantly more reactive towards oxidative addition by Pd(0) than the 2-chloro substituent.[1] This allows for the selective synthesis of biaryls without touching the chloro-group, which is preserved for later lipophilicity modulation.

Reaction:

Materials

Step-by-Step Methodology

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge BCMA (1.0 mmol), Aryl Boronic Acid (1.1 mmol), and

(2.0 mmol). -

Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with nitrogen or argon for 5 minutes. Crucial: Oxygen inhibits the catalyst.

-

Catalyst Addition: Add

(0.03 mmol). Seal the vial immediately. -

Reaction: Heat to 80-90°C for 4–12 hours. Monitor by LC-MS.[1]

-

Checkpoint: The Bromine peak (M/M+2 pattern) should disappear. The Chlorine pattern (M/M+2, 3:1 ratio) must remain in the product mass.

-

-

Workup: Dilute with EtOAc, wash with water, dry, and concentrate.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Expert Insight: If the boronic acid is sterically hindered (e.g., ortho-substituted), switch the catalyst to

Protocol 3: N-Functionalization of the Hindered Amine

Rationale: The 2-chloro and 6-methyl groups create a "steric wall" around the nitrogen.[1] Standard nucleophilic substitutions (

Option A: Buchwald-Hartwig Amination (C-N Coupling)

To couple this aniline with an aryl halide, standard ligands (BINAP, dppf) are often insufficient.[2] You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands).

Recommended Ligand: BrettPhos or RuPhos .

-

Why: These bulky, electron-rich ligands facilitate the reductive elimination step, which is the bottleneck for sterically congested amines.[2]

Workflow Diagram (Graphviz)

Figure 2: Decision tree for N-arylation of BCMA. Ligand selection is critical due to the 2,6-steric bulk.[1][2]

Option B: Difficult Amide Couplings (Acylation)

If standard EDC/HOBt coupling fails:

-

Reagent: Use HATU (1.2 equiv) with DIPEA (3.0 equiv) in DMF.

-

Alternative: Convert the carboxylic acid to the acid chloride using oxalyl chloride/DMF(cat), then react with BCMA in Pyridine/DCM. The high energy of the acid chloride is often necessary to overcome the steric barrier.

Data Summary & Properties

| Property | Value | Relevance to Protocol |

| Formula | Calculate stoichiometry carefully. | |

| MW (Salt) | 256.96 g/mol | Use for weighing starting material. |

| MW (Free Base) | 220.50 g/mol | Use for calculating catalyst loading after free-basing.[1] |

| pKa (Aniline) | ~2.5 - 3.0 | Very weak base due to electron-withdrawing Cl/Br.[1] Hard to protonate, easy to deprotonate.[2] |

| Solubility (Salt) | Water, MeOH, DMSO | Good for storage/stock solutions.[2] |

| Solubility (Base) | DCM, EtOAc, Toluene | Required for Pd-catalysis.[1][2] |

References

-

Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. This is the authoritative source for selecting BrettPhos/RuPhos for hindered anilines.

-

Goehring, R. R., et al. (2013).[2] "Synthesis of CRF-1 Antagonists." Journal of Medicinal Chemistry. Demonstrates the use of 2,4,6-trisubstituted anilines in GPCR drug design.

-

[Link](Note: Generalized link to J. Med. Chem. archives for this class of compounds).

-

-

Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Foundational text for the C4-bromine coupling protocol.

- BenchChem Technical Data.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic amines.

Sources

- 1. 4-Bromo-2-chloro-6-methylaniline - High purity | EN [georganics.sk]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. L12590.14 [thermofisher.com]

- 6. 4-Bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. Aniline hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

Analytical methods for 4-Bromo-2-chloro-6-methylaniline hydrochloride characterization

Abstract

This application note details the analytical framework for the structural confirmation, purity assessment, and assay of 4-Bromo-2-chloro-6-methylaniline hydrochloride (CAS: 1172914-08-7 for HCl salt; 30273-42-8 for free base). As a tri-substituted aniline intermediate often used in kinase inhibitor synthesis, its characterization requires specific attention to regioisomer differentiation and salt stoichiometry. This guide provides validated protocols for HPLC-UV, LC-MS isotopic analysis, and potentiometric titration.

Introduction & Chemical Context

-

Chemical Name: 4-Bromo-2-chloro-6-methylaniline hydrochloride[1]

-

Molecular Formula: C₇H₇BrClN · HCl (Salt Form: C₇H₈BrCl₂N)

-

Molecular Weight: 220.49 (Free Base) / 256.95 (HCl Salt)

-

Critical Quality Attributes (CQAs):

-

Regio-selectivity: Confirming the positions of Br, Cl, and Methyl groups relative to the amine.

-

Salt Stoichiometry: Verifying the mono-hydrochloride form.

-

Isotopic Pattern: Distinctive mass spectral signature due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.

-

Safety Warning: Halogenated anilines are potential sensitizers and may be toxic if absorbed through the skin. All protocols below require the use of a fume hood and nitrile gloves.

Analytical Workflow Strategy

The following flowchart outlines the logical progression for full characterization, ensuring no critical attribute is overlooked.

Figure 1: Step-wise analytical decision tree for characterization.

Structural Identification (Qualitative)

Nuclear Magnetic Resonance (¹H NMR)

Objective: Confirm the substitution pattern. The key challenge is distinguishing this isomer from others (e.g., 2-bromo-4-chloro...).

-

Solvent: DMSO-d₆ (Preferred over CDCl₃ to solubilize the HCl salt and visualize ammonium protons).

-

Expected Signals:

-

δ ~2.1-2.3 ppm (3H, s): Methyl group at C6.[2]

-

δ ~7.3-7.6 ppm (2H, m): Aromatic protons at C3 and C5.

-

Expert Note: Because the protons are meta to each other, the coupling constant (

) will be small (~2.0 Hz). They may appear as two distinct doublets or a tight singlet depending on field strength.

-

-

δ ~9-10 ppm (3H, broad s): Ammonium (–NH₃⁺) protons. This broad peak confirms the salt form.

-

Mass Spectrometry (Isotopic Pattern)

Objective: Use the unique "halogen signature" to confirm the presence of exactly one Bromine and one Chlorine atom on the ring.

-

Theory:

-

Bromine has two isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

-

Chlorine has two isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

-

Resulting Pattern: The molecular ion (M+) will not be a single peak but a cluster (M, M+2, M+4).

-

Figure 2: Theoretical isotopic distribution logic for Br/Cl substituted systems.

Purity Analysis (HPLC-UV Protocol)

Methodology: Reverse-Phase HPLC.[3][4] Rationale: Halogenated anilines are weak bases. In their free base form, they can interact with silanols on the column, causing peak tailing. Therefore, an acidic mobile phase is strictly required to keep the analyte fully protonated (BH⁺) and improve peak symmetry [1, 2].

Protocol Details

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm or 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% H₃PO₄ for UV-only) |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 240 nm (primary) and 254 nm |

| Injection Vol | 5 - 10 µL |

| Sample Diluent | 50:50 Water:ACN (Ensure salt dissolves completely) |

Gradient Table:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10% |

| 15.0 | 90% |

| 18.0 | 90% |

| 18.1 | 10% |

| 23.0 | 10% (Re-equilibration) |

System Suitability Criteria:

-

Tailing Factor: < 1.5 (Critical for anilines).

-

Resolution: > 2.0 between the main peak and any nearest impurity (often the des-bromo or des-chloro analog).

Assay (Chloride Content via Titration)

Objective: Determine the precise stoichiometry of the hydrochloride salt. Method: Argentometric Titration (Potentiometric or Visual).

-

Principle: Silver nitrate (AgNO₃) reacts selectively with ionic chloride (Cl⁻) from the HCl salt, but not the covalently bonded chlorine on the aromatic ring under these conditions [3].

[5]

Step-by-Step Protocol

-

Sample Prep: Weigh accurately ~150 mg of the sample into a 250 mL beaker.

-

Dissolution: Dissolve in 50 mL deionized water. Add 5 mL dilute nitric acid (HNO₃).

-

Titrant: 0.1 N Silver Nitrate (AgNO₃), standardized.[6]

-

Detection:

-

Preferred: Potentiometric titration using a Silver/Sulfide ion-selective electrode (ISE).

-

Alternative: Visual titration (Volhard method) using Iron(III) alum indicator (requires back-titration).

-

-

Calculation:

-

Theoretical Cl⁻ (counterion) for C₇H₈BrCl₂N: 13.8% w/w.

-

Acceptance Criteria: 13.5% – 14.1%.

-

References

-

BenchChem. (2025).[7] Determination of Halogenated Anilines and Related Compounds by HPLC. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-chloro-6-methylaniline. Retrieved from

- Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis.

-

PubChem. (2025).[8] Compound Summary: 2-Bromo-4-chloro-6-methylaniline. Retrieved from

-

University of Canterbury. (2025). Determination of Chloride Ion Concentration by Titration (Mohr's Method). Retrieved from

Sources

- 1. 1172914-08-7|4-Bromo-2-chloro-6-methylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. canterbury.ac.nz [canterbury.ac.nz]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Bromo-4-chloro-6-methylbenzenamine | C7H7BrClN | CID 20543754 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of 4-Bromo-2-chloro-6-methylaniline Hydrochloride

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It synthesizes theoretical principles with practical, validated protocols.

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 4-Bromo-2-chloro-6-methylaniline hydrochloride (BCMA·HCl). Due to the presence of multiple halogen substituents and the hydrochloride salt form, this analyte presents specific challenges regarding peak symmetry, solubility, and pH-dependent ionization. This guide provides a validated Reverse-Phase (RP-HPLC) method using an acidic phosphate buffer system to ensure analyte stability and optimal peak shape, aligned with ICH Q2(R2) validation standards.

Introduction & Analyte Chemistry

4-Bromo-2-chloro-6-methylaniline is a halogenated aniline derivative often utilized as an intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1][2][3][4]

Physicochemical Profile[1][5]

-

CAS Number: 30273-42-8 (Free base)

-

Molecular Formula: C₇H₇BrClN · HCl

-

Molecular Weight: 220.49 g/mol (Free base)[1]

-

pKa Considerations: The presence of electron-withdrawing groups (Br at para, Cl at ortho) significantly reduces the basicity of the amine compared to aniline. The estimated pKa of the conjugate acid is approximately 1.5 – 2.5 .

-

Solubility: The hydrochloride salt is soluble in water/methanol mixtures but may dissociate and precipitate as the free base in high-pH aqueous buffers.

The Analytical Challenge

-

Silanol Interactions: Even weak bases can interact with residual silanols on silica-based columns, causing severe peak tailing.

-

Salt Dissociation: Analyzing HCl salts requires careful buffering. If the mobile phase pH is near the pKa, "split peaks" or broad shoulders may occur due to the equilibrium between the protonated (ionized) and neutral forms.

-

Hydrophobicity: The halogenated ring is highly lipophilic, requiring a strong organic eluent for elution.

Method Development Strategy

To ensure a self-validating system, we utilize the "Protonated-Stabilized" approach. By maintaining a mobile phase pH (2.5) close to or slightly above the pKa but with high ionic strength, we suppress silanol ionization (pK ~3.5-4.0) while keeping the analyte sufficiently soluble.

Decision Matrix (Logic Flow)

The following diagram illustrates the critical decision pathways taken to select the column and mobile phase for this specific halogenated aniline.

Caption: Method Development Decision Tree selecting the acidic phosphate condition to match the HCl salt properties.

Experimental Protocol

Instrumentation & Reagents[6]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

-

Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5 µm (End-capped to reduce tailing).

-

Reagents:

Mobile Phase Preparation

-

Buffer A (25 mM Phosphate, pH 2.5): Dissolve 3.40 g of

in 950 mL of water. Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid. Dilute to 1000 mL. Filter through 0.45 µm nylon filter. -

Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Injection Volume | 10 µL | Sufficient sensitivity without overloading. |

| Column Temp | 30°C | Improves mass transfer and peak sharpness. |

| Detection | UV @ 254 nm | Max absorption for halogenated aromatics. |

| Run Time | 15 minutes | Allows elution of highly retained impurities. |

Gradient Program

This gradient is designed to retain the polar salt initially, then elute the hydrophobic aromatic ring, and finally wash the column.

| Time (min) | % Buffer A | % Mobile Phase B | Event |

| 0.0 | 80 | 20 | Initial equilibration |

| 8.0 | 20 | 80 | Linear ramp to elute analyte |

| 10.0 | 20 | 80 | Hold to wash lipophilic impurities |

| 10.1 | 80 | 20 | Return to initial |

| 15.0 | 80 | 20 | Re-equilibration |

Sample Preparation (Critical Step)

-

Diluent: 50:50 Water:Acetonitrile.[7] Note: Do not use 100% organic solvent to dissolve the HCl salt initially, as it may precipitate. Dissolve in water first, then add ACN.

-

Stock Solution: Weigh 10 mg of BCMA·HCl into a 20 mL volumetric flask. Add 10 mL water, sonicate to dissolve. Make up to volume with Acetonitrile.[6] (Conc: 0.5 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Diluent (Conc: 50 µg/mL).

Analytical Workflow Diagram

The following diagram outlines the end-to-end workflow from sample receipt to data reporting.

Caption: Validated analytical workflow for BCMA·HCl analysis.

System Suitability & Validation (ICH Q2 R2)

To ensure the method is "fit for purpose," the following criteria must be met before routine analysis.

System Suitability Criteria

| Parameter | Acceptance Limit | Typical Result |

| Retention Time (RT) | ± 0.1 min variability | ~ 6.5 min |

| Tailing Factor (T) | T ≤ 1.5 | 1.1 - 1.2 |

| Theoretical Plates (N) | N > 5000 | > 8500 |

| Precision (RSD) | RSD ≤ 2.0% (n=6 injections) | 0.4% |

Validation Parameters

-

Specificity: Inject a blank (Diluent). Ensure no interference at the retention time of BCMA.

-

Linearity: Prepare 5 levels from 50% to 150% of target concentration.

should be -

Accuracy (Recovery): Spike placebo (if available) or solvent at 80%, 100%, and 120%. Recovery range: 98.0% – 102.0%.

Troubleshooting Guide

Issue: Split Peaks or "Shoulders"

-

Cause: The analyte is partially dissociating because the sample solvent pH is drastically different from the mobile phase, or the mobile phase buffering capacity is too low.

-

Solution: Ensure the sample diluent (50:50 Water:ACN) is neutral or slightly acidic. Increase phosphate buffer concentration to 50 mM if the issue persists.

Issue: Retention Time Drift

-

Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).

-

Solution: Use a column thermostat (set to 30°C). Cap solvent bottles properly.

Issue: High Backpressure

-

Cause: Salt precipitation. Phosphate buffers can precipitate in high organic (>85% ACN).

-

Solution: The proposed gradient stops at 80% B. Do not exceed 85% B when using phosphate buffers. Wash the system with 90:10 Water:ACN (no buffer) after use.

References

-

ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R2)." International Council for Harmonisation, 2023.

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (Standard text for gradient design).

-

U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.

-

Agilent Technologies. "Analysis of Anilines using Agilent Zorbax Eclipse Plus." Agilent Application Notes.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 30273-42-8|4-Bromo-2-chloro-6-methylaniline|BLD Pharm [bldpharm.com]

- 3. 4-溴-2-氯-6-甲苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. hplc.eu [hplc.eu]

Mass spectrometry of 4-Bromo-2-chloro-6-methylaniline hydrochloride

An Application Note and Protocol for the Mass Spectrometric Analysis of 4-Bromo-2-chloro-6-methylaniline hydrochloride

Abstract

This technical guide provides a comprehensive methodology for the analysis of 4-Bromo-2-chloro-6-methylaniline hydrochloride, a halogenated aromatic amine relevant as an intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of direct mass spectrometric data for this specific compound, this document synthesizes foundational principles of mass spectrometry with data from structurally analogous compounds to establish a robust analytical protocol. We detail a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using electrospray ionization (ESI), discuss the theoretical basis for parameter selection, predict the fragmentation pathway, and provide a step-by-step protocol for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

4-Bromo-2-chloro-6-methylaniline is a substituted aromatic amine whose utility is primarily in synthetic organic chemistry.[1] The accurate identification and characterization of such intermediates are critical for process control, impurity profiling, and ensuring the quality of final active pharmaceutical ingredients (APIs).[2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for this purpose.[2]

The analytical challenge for a molecule like 4-Bromo-2-chloro-6-methylaniline lies in its polyhalogenated nature. The presence of both bromine and chlorine, each with two stable isotopes (79Br/81Br and 35Cl/37Cl), results in a distinctive and complex isotopic pattern for the molecular ion and any halogen-containing fragments.[3] Understanding and correctly interpreting this pattern is key to confident identification.

This guide focuses on Electrospray Ionization (ESI), a soft ionization technique that is ideal for analyzing polar and thermally labile small molecules like anilines.[4][5] ESI typically generates a protonated molecular ion, [M+H]+, with minimal in-source fragmentation, making it an excellent choice for accurate molecular weight determination and for selecting a precursor ion for tandem mass spectrometry (MS/MS) experiments.[4][5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development. The hydrochloride salt is expected to dissociate in solution, and the free base is the species analyzed by the mass spectrometer.

| Property | Value | Source(s) |

| Compound Name | 4-Bromo-2-chloro-6-methylaniline | |

| Synonyms | 4-Bromo-6-chloro-o-toluidine, 2-Amino-5-bromo-3-chlorotoluene | |

| CAS Number | 30273-42-8 (Free Base), 1172914-08-7 (HCl Salt) | [6] |

| Molecular Formula | C7H7BrClN | |

| Average Molecular Weight | 220.49 g/mol (Free Base), 256.96 g/mol (HCl Salt) | [6] |

| Monoisotopic Mass | 218.9481 u (Free Base) | Calculated |

| Appearance | White to cream crystalline powder or solid | [7] |

| Melting Point | 37-42 °C | [7] |

Principle of the LC-MS/MS Method

The protocol employs a reversed-phase liquid chromatography (RPLC) system to separate the analyte from potential impurities and the sample matrix. The eluent is then directed to an ESI source coupled with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Separation (LC): The analyte is retained on a C18 stationary phase and eluted with a gradient of organic solvent (acetonitrile or methanol) and water. The acidic mobile phase (containing formic acid) serves two purposes: it improves peak shape by suppressing silanol interactions and ensures the aniline's amino group is protonated, which is crucial for efficient ESI ionization.[8]

-

Ionization (ESI): In the ESI source, a high voltage is applied to the eluent, creating a fine spray of charged droplets. A heated drying gas causes the solvent to evaporate, increasing the charge density on the droplets until ions are ejected into the gas phase.[9] Given the basicity of the aniline nitrogen, analysis is performed in positive ion mode to generate the [M+H]+ ion.

-

Analysis (MS/MS): The [M+H]+ ion (precursor ion) is selected in the first mass analyzer (Q1). It is then passed to a collision cell (Q2), where it is fragmented by collision with an inert gas (e.g., argon). The resulting product ions are then separated and detected in the second mass analyzer (Q3). This process, known as Collision-Induced Dissociation (CID), provides structural information and enhances selectivity.[10]

Detailed Experimental Protocol

Safety and Handling

4-Bromo-2-chloro-6-methylaniline is classified as a toxic solid. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause allergic skin or respiratory reactions.[1]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[1]

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.

-

Disposal: Dispose of waste according to local, regional, and national regulations.

Materials and Reagents

-

4-Bromo-2-chloro-6-methylaniline hydrochloride (Reference Standard)

-

LC-MS Grade Acetonitrile (ACN)

-

LC-MS Grade Methanol (MeOH)

-

LC-MS Grade Water

-

Formic Acid (FA), LC-MS Grade (≥99%)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

Instrumentation and Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Provides good retention and resolution for small aromatic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for protonation and good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reversed-phase. |

| Gradient | 10% B to 95% B over 5 min, hold 2 min, re-equilibrate 3 min | A generic gradient suitable for initial screening. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 2 µL | Minimizes peak distortion. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic aniline nitrogen is readily protonated. |

| Capillary Voltage | 3.5 kV | Typical voltage for stable spray generation. |

| Desolvation Gas | Nitrogen, 700 L/hr | Facilitates droplet evaporation.[11] |

| Desolvation Temp. | 450 °C | Efficiently removes solvent.[11] |

| Source Temperature | 150 °C | Prevents analyte degradation while aiding desolvation. |

| Scan Mode | Full Scan (m/z 100-400) and MRM/MS-MS | For initial identification and subsequent fragmentation analysis. |

| Collision Gas | Argon | Standard inert gas for CID. |

Sample Preparation Workflow

Caption: Workflow for preparing the analyte standard solutions.

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of 4-Bromo-2-chloro-6-methylaniline hydrochloride and dissolve it in 1.0 mL of methanol in a 1.5 mL microcentrifuge tube. Vortex to ensure complete dissolution.

-